Home > Products > Screening Compounds P124094 > Cancer/testis antigen 1 (96-104)
Cancer/testis antigen 1 (96-104) -

Cancer/testis antigen 1 (96-104)

Catalog Number: EVT-243569
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Overview

Cancer/testis antigen 1 (96-104), also known as New York esophageal squamous cell carcinoma 1, is a member of the cancer/testis antigen family. This family comprises proteins that are typically expressed in germ cells and certain malignancies, making them significant targets for cancer immunotherapy. The antigen is encoded by the CTAG1B gene, located on the X chromosome at the Xq28 region. Its expression is predominantly restricted to testicular tissue in normal physiology but is aberrantly expressed in various cancers, including melanoma and carcinomas of the lung, esophagus, and bladder. The unique expression pattern and immunogenic properties of this antigen have made it a focus of research in cancer treatment strategies.

Source and Classification

Source: Cancer/testis antigen 1 (96-104) was first identified through serological analysis of recombinant complementary DNA expression libraries from a patient with esophageal squamous cell carcinoma. It is classified within the broader category of cancer/testis antigens, which includes approximately 250 proteins associated with tumorigenesis.

Classification: Cancer/testis antigens are characterized by:

  • Restricted expression to germ cells in normal tissues.
  • Activation in various malignancies.
  • Lineage non-specific expression in tumors.

The classification of cancer/testis antigens includes several families, with NY-ESO-1 being one of the most studied due to its high immunogenicity and potential for therapeutic applications.

Synthesis Analysis

Methods

The synthesis of cancer/testis antigen 1 (96-104) involves several molecular biology techniques:

  1. Cloning: The CTAG1B gene was cloned using reverse transcription polymerase chain reaction from cDNA libraries derived from tumor tissues.
  2. Expression Systems: Recombinant proteins are often expressed in systems such as bacteria or yeast to produce large quantities for further study.
  3. Purification: The expressed proteins are purified using affinity chromatography methods specific to tags used during cloning.

Technical Details

The full-length cDNA of NY-ESO-1 is approximately 747 base pairs long, with a coding region of 543 base pairs. The protein consists of 180 amino acids with a molecular weight of about 18 kDa. Its structure includes a glycine-rich N-terminal region that contains immunogenic epitopes and a hydrophobic C-terminal domain associated with cellular functions.

Molecular Structure Analysis

Structure

The molecular structure of cancer/testis antigen 1 (96-104) reveals:

  • A glycine-rich N-terminal region, which is hydrophilic and exposed on the protein surface, facilitating interactions with immune cells.
  • An extremely hydrophobic C-terminal region, which is thought to play a role in cellular localization and function.

Data

The secondary structure predictions indicate that the N-terminal domain may adopt flexible conformations, while the C-terminal domain exhibits a more rigid helical structure. The protein's functional domains suggest roles in immune response modulation and possibly oncogenesis.

Chemical Reactions Analysis

Reactions

Cancer/testis antigen 1 (96-104) does not participate in classical chemical reactions like small molecules but engages in biological interactions that can be characterized as follows:

  1. Antigen Presentation: NY-ESO-1 can be processed by major histocompatibility complex class I and II pathways, leading to T-cell activation.
  2. Immune Evasion Mechanisms: Tumor cells expressing NY-ESO-1 can evade immune detection through various mechanisms, including downregulation of antigen presentation machinery.

Technical Details

Mechanism of Action

Process

The mechanism by which cancer/testis antigen 1 (96-104) exerts its effects involves several steps:

  1. Immune Recognition: NY-ESO-1 is presented on the surface of tumor cells via major histocompatibility complex molecules.
  2. T-cell Activation: Recognition by T-cell receptors leads to T-cell activation and proliferation.
  3. Cytotoxic Response: Activated T-cells induce apoptosis in tumor cells expressing NY-ESO-1.

Data

Studies indicate that patients with tumors expressing NY-ESO-1 often show spontaneous immune responses, suggesting that this antigen plays a critical role in eliciting adaptive immunity against tumors.

Physical and Chemical Properties Analysis

Physical Properties

Cancer/testis antigen 1 (96-104) has distinct physical properties:

  • Molecular weight: Approximately 18 kDa.
  • Amino acid composition: Composed of 180 amino acids with significant hydrophilic character in the N-terminal region.

Chemical Properties

The protein exhibits characteristics typical of glycoproteins, including:

  • Hydrophobic regions that facilitate membrane interactions.
  • Potential post-translational modifications affecting its stability and immunogenicity.

Relevant studies indicate that epigenetic changes regulate its expression, including DNA methylation and histone modification patterns.

Applications

Cancer/testis antigen 1 (96-104) has several scientific applications:

  • Immunotherapy Development: Due to its high immunogenicity, it is being explored as a target for therapeutic vaccines and adoptive T-cell therapies.
  • Biomarker for Cancer Diagnosis: Its expression profile can serve as a biomarker for certain malignancies, aiding in diagnosis and treatment planning.
  • Research Tool: NY-ESO-1 serves as a model system for studying immune responses against cancer-testis antigens and developing novel immunotherapeutic strategies.
Introduction to Cancer/Testis Antigens (CTAs) in Oncobiology

Cancer/testis antigens (CTAs) represent a unique class of tumor-associated proteins with expression restricted to germ cells of the testis, placenta, and diverse malignant tumors. Their aberrant reactivation in cancer—coupled with immunogenic properties—positions them as prime targets for tumor-specific immunotherapy. The peptide fragment Cancer/testis antigen 1 (96-104) exemplifies a CTA-derived epitope that elicits cytotoxic T-lymphocyte (CTL) responses, underscoring its therapeutic relevance [1] [3].

Historical Evolution of CTA Discovery and Classification

The discovery of CTAs began in 1991 with the identification of MAGE-A1 (melanoma-associated antigen 1) via autologous T-cell epitope cloning in melanoma patients [1] [4]. This breakthrough revealed antigens expressed in tumors but absent in somatic tissues except testis and placenta—a hallmark defining the CTA family [3]. Subsequent methodologies expanded the CTA catalog:

  • Serological Analysis (SEREX): Led to NY-ESO-1 identification, exhibiting robust immunogenicity across cancers [3] [4].
  • Transcriptomic Profiling: Uncovered >250 CTAs, cataloged in the Ludwig Institute’s CTDatabase [3] [8].Classification evolved to include:
  • Testis-Restricted: Exclusive to testis/tumors (e.g., MAGE-A1).
  • Testis-Selective: Limited expression in 1–2 somatic tissues [6].

Molecular and Functional Dichotomy of CT-X and Non-X Antigens

CTAs bifurcate into CT-X antigens (X chromosome-encoded) and non-X CTAs (autosomal/Y-chromosome-encoded), distinguished by genomic organization, expression dynamics, and oncogenic functions:

Table 1: Molecular and Functional Dichotomy of CTA Classes

FeatureCT-X AntigensNon-X CTAs
Genomic LocationX chromosome (Xq24–Xq28 clusters)Genome-wide distribution
Gene StructureMultigene families (e.g., MAGE, SSX, GAGE)Single-copy genes (e.g., SPO11)
Germ Cell ExpressionSpermatogonia (proliferating germ cells)Spermatocytes (meiotic stages)
Oncogenic RolesTranscriptional repression, apoptosis resistanceMeiotic DNA repair, kinetochore function
Representative MembersNY-ESO-1, MAGE-A1, SSX2BAGE, SPO11, HORMAD1

Molecular Regulation:

  • Epigenetic Silencing: Promoter hypermethylation by DNMTs suppresses CTAs in somatic tissues. Hypomethylation in tumors reverses this, enabling reactivation [1] [4].
  • Post-Translational Control: Histone modifications (e.g., H3K27 demethylation) further modulate expression [3] [10].

Functional Roles in Oncogenesis:

  • CT-X Antigens:
  • MAGE-A1 recruits HDAC1 to repress tumor suppressors [4].
  • NY-ESO-1 stabilizes RAF kinases, potentiating MAPK signaling [6].
  • Non-X CTAs:
  • SPO11 induces DNA double-strand breaks, fostering genomic instability [6].
  • HORMAD1 disrupts MCM8/9 complex nuclear localization, impairing DNA repair [8].

Immunogenic Paradigm of CTAs in Tumor-Specific Immune Responses

The immune-privileged status of testicular tissue—due to blood-testis barrier and absent MHC-I expression—prevents central tolerance against CTAs. Consequently, their tumoral expression generates "de novo" antigens, eliciting spontaneous humoral and cellular immunity [2] [6] [10].

Mechanisms of Immunogenicity:

  • Antigen Processing and Presentation:
  • CTA-derived peptides (e.g., MAGE-A1₉₆–₁₀₄) bind HLA class I (e.g., HLA-A*02:01) for CD8⁺ CTL recognition [1] [10].
  • NY-ESO-1 is presented by dendritic cells via cross-presentation, activating CD4⁺ and CD8⁺ T cells [3].
  • Spontaneous Immune Responses:
  • Antibodies against NY-ESO-1 occur in 20–50% of NY-ESO-1⁺ melanoma patients [9].
  • CTLs targeting MAGE-A3 correlate with tumor regression in clinical trials [7].

Table 2: Clinically Documented Immune Responses to Key CTAs

CTATumor Types with ResponseImmune Response TypeClinical Correlation
NY-ESO-1Melanoma, ovarian cancerCD8⁺ T cells, IgG antibodiesTumor regression in vaccine trials
MAGE-A3Melanoma, NSCLCHLA-A1/A2-restricted CTLsImproved survival in adjuvant settings
SSX2Synovial sarcomaCD4⁺ T-cell reactivityAssociation with reduced metastasis

Implications for Immunotherapy:

  • Vaccine Design: CTA peptides (e.g., MAGE-A3₁₁₂–₁₂₀) prime CTLs in HLA-matched patients [7] [10].
  • Adoptive T-cell Therapy: TCR-engineered T cells against NY-ESO-1 induce remission in synovial sarcoma [6].
  • Epigenetic Modulators: DNMT inhibitors (e.g., 5-aza-2′-deoxycytidine) upregulate CTA expression, synergizing with checkpoint blockade [1] [4].

Concluding Remarks

The molecular duality of CT-X and non-X antigens underpins their roles in oncogenesis and immunogenicity. CTA-derived epitopes like Cancer/testis antigen 1 (96-104) exemplify how germline-restricted proteins become actionable immunological targets. Future work must address heterogeneity in CTA expression and engineer multi-antigen vaccines to circumvent immune escape.

Properties

Product Name

Cancer/testis antigen 1 (96-104)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.